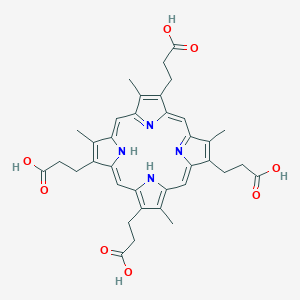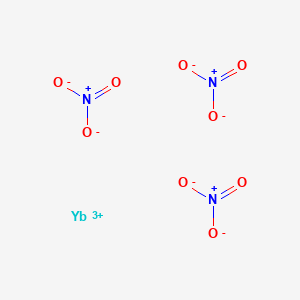
4-Hydroxymandelonitrile
概述
描述
4-Hydroxymandelonitrile is an organic compound with the chemical formula C₈H₇NO₂. It belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. This compound is characterized by the presence of a hydroxyl group and a nitrile group attached to a benzene ring. It is a significant intermediate in the biosynthesis of cyanogenic glycosides and is found in various plants .
作用机制
Target of Action
The primary target of 4-Hydroxymandelonitrile is the Lactase-like protein in humans .
Mode of Action
It is known to interact with its target protein, potentially leading to changes in the protein’s function
Biochemical Pathways
This compound is a cyanohydrin that is obtained by the formal addition of hydrogen cyanide to the aldehyde group of 4-hydroxybenzaldehyde . It is involved in the cyanoamino acid metabolism
Result of Action
It has been found to have a relatively good inhibitory effect on α-glucosidase, indicating that it may play a role in hypoglycemic functions .
生化分析
Biochemical Properties
4-Hydroxymandelonitrile interacts with a variety of enzymes and proteins. For instance, it has been found to interact with a lactase-like protein in humans
Cellular Effects
This compound has been found to have a relatively good inhibitory effect on α-glucosidase , indicating that it may play a role in hypoglycemic functions. This suggests that this compound could influence cell function by modulating metabolic pathways and affecting gene expression.
Molecular Mechanism
Its inhibitory effect on α-glucosidase suggests that it may exert its effects at the molecular level through enzyme inhibition
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it has been suggested that it may be synthesized from the aldoxime product, p-hydroxyphenylacetaldoxime, via the newly added reaction catalyzed by 4-hydroxyphenylacetaldehyde oxime monooxygenase .
Subcellular Localization
准备方法
Synthetic Routes and Reaction Conditions: 4-Hydroxymandelonitrile can be synthesized through a hydroxynitrile lyase-catalyzed reaction. One common method involves the conversion of 4-hydroxybenzaldehyde into this compound using Prunus amygdalus hydroxynitrile lyase. This reaction is typically carried out in a biphasic system of aqueous buffer (pH 5.5) and methyl tert-butyl ether at a temperature of 20°C .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized for large-scale production. The process involves the use of a stirred tank batch reactor, where the reaction kinetics, mass transfer kinetics, and mass balances for both the aqueous and organic phases are carefully controlled. The enzyme concentration and aqueous phase volume fraction are optimized to achieve high conversion rates and enantiomeric excess .
化学反应分析
Types of Reactions: 4-Hydroxymandelonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: 4-Hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: 4-Hydroxyphenylacetamide.
Substitution: 4-Hydroxyphenyl ethyl ether or 4-hydroxyphenyl acetate.
科学研究应用
4-Hydroxymandelonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It plays a role in the study of cyanogenic glycosides and their biosynthesis in plants.
Medicine: Research on this compound contributes to the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
相似化合物的比较
Mandelonitrile: Similar to 4-hydroxymandelonitrile but lacks the hydroxyl group on the benzene ring.
Benzaldehyde cyanohydrin: Similar structure but without the hydroxyl group.
4-Hydroxybenzaldehyde: Lacks the nitrile group but has a similar benzene ring structure.
Uniqueness: this compound is unique due to the presence of both hydroxyl and nitrile groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2-hydroxy-2-(4-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOOPXDSCKBLFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926975 | |
| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13093-65-7, 6851-36-1 | |
| Record name | α,4-Dihydroxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxymandelonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-4-Hydroxymandelonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 4-Hydroxymandelonitrile in plants?
A1: this compound is a cyanogenic glucoside found in certain plants like Suckleya suckleyana and Girgensohnia oppositiflora []. These compounds serve as a defense mechanism against herbivores. Upon tissue damage, they are hydrolyzed to release hydrogen cyanide (HCN), a toxic compound, deterring herbivores from consuming the plant.
Q2: How is this compound synthesized in a laboratory setting?
A2: (R)-4-Hydroxymandelonitrile can be synthesized using an enzymatic reaction catalyzed by hydroxynitrile lyase (HNL) []. This reaction involves the conversion of 4-hydroxybenzaldehyde to (R)-4-Hydroxymandelonitrile in a biphasic system of aqueous buffer and methyl tert-butyl ether. Research has focused on optimizing this process for large-scale production [].
Q3: How does the structure of this compound influence its interaction with hydroxynitrile lyase enzymes?
A3: Research focusing on the hydroxynitrile lyase from Manihot esculenta (MeHNL) provides insights into the structural determinants of substrate specificity []. A specific tryptophan residue (W128) in MeHNL plays a crucial role in substrate binding. Mutating this residue to alanine (MeHNL-W128A) significantly impacts the enzyme's affinity for this compound. The mutation enlarges the active site entrance, allowing for better accommodation of bulkier substrates like this compound, leading to a substantial increase in activity towards this substrate [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)






